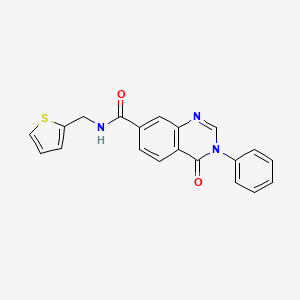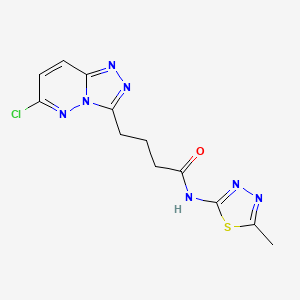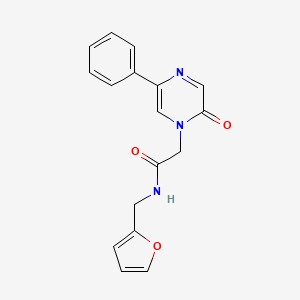
N-(furan-2-ylmethyl)-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(furan-2-ylmethyl)-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide is a synthetic organic compound that features a furan ring, a pyrazinone moiety, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the pyrazinone core: This can be achieved by the condensation of appropriate starting materials such as phenylhydrazine and ethyl acetoacetate under acidic conditions.
Introduction of the furan ring: The furan-2-ylmethyl group can be introduced via a nucleophilic substitution reaction using furan-2-ylmethyl chloride and a suitable base.
Acetamide formation: The final step involves the acylation of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The pyrazinone moiety can be reduced to form corresponding pyrazine derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the furan ring would yield furan-2-carboxylic acid derivatives, while reduction of the pyrazinone moiety would yield pyrazine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying enzyme inhibition or receptor binding.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As an intermediate in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide would depend on its specific application. For example, if it is used as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. If it is used as a receptor ligand, it may interact with the receptor to modulate its activity.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-2-(2-oxo-5-methylpyrazin-1(2H)-yl)acetamide: Similar structure but with a methyl group instead of a phenyl group.
N-(furan-2-ylmethyl)-2-(2-oxo-5-ethylpyrazin-1(2H)-yl)acetamide: Similar structure but with an ethyl group instead of a phenyl group.
Uniqueness
N-(furan-2-ylmethyl)-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide is unique due to the presence of the phenyl group, which can influence its chemical reactivity and biological activity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C17H15N3O3 |
|---|---|
Molecular Weight |
309.32 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-(2-oxo-5-phenylpyrazin-1-yl)acetamide |
InChI |
InChI=1S/C17H15N3O3/c21-16(19-9-14-7-4-8-23-14)12-20-11-15(18-10-17(20)22)13-5-2-1-3-6-13/h1-8,10-11H,9,12H2,(H,19,21) |
InChI Key |
XBJSJZOVLCRKIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C(=O)C=N2)CC(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


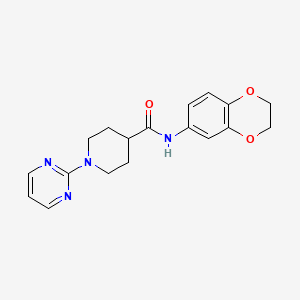
![(4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-(3-methoxypropyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione](/img/structure/B12173468.png)
![3-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]propanamide](/img/structure/B12173473.png)
![5-(azepan-1-ylsulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one](/img/structure/B12173478.png)
![N-{2-[(cyclohexylacetyl)amino]ethyl}-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12173479.png)
![4-(1H-indol-3-yl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]butanamide](/img/structure/B12173483.png)
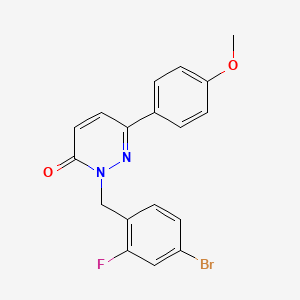
![N-[3-(naphthalen-1-yl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]acetamide](/img/structure/B12173495.png)
